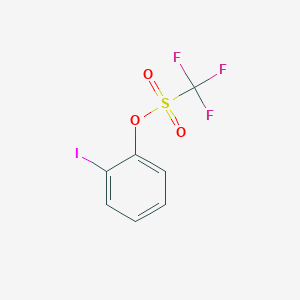

2-Iodophenyl Trifluoromethanesulfonate

Description

The exact mass of the compound 2-Iodophenyl Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Iodophenyl Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodophenyl Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-iodophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-4-2-1-3-5(6)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIDYNSWXPNBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444882 | |

| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129112-26-1 | |

| Record name | 2-Iodophenyl triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129112-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodophenyl Triflate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodophenyl triflate, also known as 2-iodophenyl trifluoromethanesulfonate, is a versatile reagent in modern organic synthesis. Its unique structure, combining a reactive iodine atom and an excellent triflate leaving group on an aromatic ring, makes it a valuable precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and key applications of 2-iodophenyl triflate, with a focus on its role in cross-coupling reactions.

Core Properties and Structure

2-Iodophenyl triflate is a light orange to yellow to green clear liquid at room temperature[1][2]. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 129112-26-1 | [1][2] |

| Molecular Formula | C₇H₄F₃IO₃S | [1][2] |

| Molecular Weight | 352.07 g/mol | [1][2] |

| Appearance | Light orange to yellow to green clear liquid | [1][2] |

| Density | 1.94 g/mL | [1][2] |

| Refractive Index (n20D) | 1.51 | [1][2] |

| Boiling Point | Not available | |

| Melting Point | Not available (liquid at room temperature) | |

| Solubility | Soluble in common organic solvents |

Structure:

The structure of 2-iodophenyl triflate features a phenyl ring substituted with an iodine atom at the 2-position and a trifluoromethanesulfonate (triflate) group at the 1-position. The triflate group is a highly effective leaving group, while the iodine atom provides a site for various cross-coupling reactions.

Chemical Identifiers:

-

IUPAC Name: (2-iodophenyl) trifluoromethanesulfonate[1]

-

InChI: InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-4-2-1-3-5(6)11/h1-4H[1]

-

InChIKey: AXIDYNSWXPNBLG-UHFFFAOYSA-N[1]

-

SMILES: C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)I[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 2-iodophenyl triflate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the phenyl ring. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the iodo and triflate groups.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the triflate group would be significantly downfield, while the carbon-iodine bond would also influence the chemical shift of the ortho-carbon. The trifluoromethyl carbon typically appears as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-iodophenyl triflate would exhibit characteristic absorption bands for the various functional groups present. Key expected absorptions include:

-

S=O stretching: Strong absorptions in the region of 1420-1330 cm⁻¹ and 1210-1150 cm⁻¹.

-

C-F stretching: Strong absorptions in the region of 1350-1120 cm⁻¹.

-

C-O stretching: Absorption in the region of 1100-1000 cm⁻¹.

-

Aromatic C-H stretching: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

A GC-MS spectrum of 2-iodophenyl triflate is available on PubChem[1]. The mass spectrum would show the molecular ion peak (M⁺) at m/z 352. The fragmentation pattern would likely involve the loss of the triflate group (SO₃CF₃) and subsequent fragmentation of the iodophenyl cation.

Experimental Protocols

Synthesis of 2-Iodophenyl Triflate:

2-Iodophenyl triflate is typically synthesized from 2-iodophenol and trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base.

General Protocol: To a solution of 2-iodophenol in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine or pyridine is added. The mixture is cooled in an ice bath. Triflic anhydride is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a specified time, allowing it to warm to room temperature. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Detailed Protocol for a Related Aryl Triflate Synthesis: A detailed procedure for the synthesis of 4-chlorophenyl trifluoromethanesulfonate provides a useful reference[3]:

-

A 250-mL, three-necked flask equipped with a thermocouple, nitrogen bubbler, and septum is charged with 4-chlorophenol (13.2 g, 102.5 mmol) and methylene chloride (125 mL).

-

Pyridine (9.1 mL, 112.5 mmol) is added, and the solution is cooled to -10°C.

-

Triflic anhydride (18.7 mL, 111.3 mmol) is added dropwise, keeping the temperature below -2°C.

-

The mixture is stirred for 1 hour at -10°C and then allowed to warm to room temperature.

-

Water (75 mL) is added, and the mixture is stirred for 15 minutes. The layers are separated, and the organic layer is washed with 1 N HCl, water, and brine, then dried over sodium sulfate.

-

The solvent is removed by rotary evaporation to yield the product.

Applications in Cross-Coupling Reactions:

2-Iodophenyl triflate is a valuable substrate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds at either the iodine or the triflate position, often with high selectivity.

Suzuki-Miyaura Coupling:

This reaction couples the aryl triflate with a boronic acid. The reactivity of aryl halides and triflates generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[4]. This differential reactivity can be exploited for selective couplings.

General Protocol for Suzuki-Miyaura Coupling: To a reaction vessel under an inert atmosphere, the aryl triflate, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are added. A suitable solvent system (e.g., toluene, dioxane, or DMF, often with water) is used. The mixture is heated to a specified temperature for a set time until the reaction is complete (monitored by TLC or GC). After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

Sonogashira Coupling:

This reaction involves the coupling of the aryl triflate with a terminal alkyne.

General Protocol for Sonogashira Coupling: In a typical procedure, the aryl triflate, a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are combined in a suitable solvent (e.g., THF or DMF) under an inert atmosphere. The reaction is stirred at room temperature or heated until completion. The workup involves quenching the reaction, extracting the product, and purifying by chromatography.

Heck Reaction:

The Heck reaction couples the aryl triflate with an alkene.

General Protocol for Heck Reaction: The aryl triflate, an alkene (e.g., styrene or an acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if needed), and a base (e.g., triethylamine or K₂CO₃) are dissolved in a suitable solvent (e.g., DMF, acetonitrile, or toluene). The mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified after a standard workup procedure.

Mandatory Visualizations

Logical Workflow for the Synthesis of 2-Iodophenyl Triflate

References

Synthesis of 2-Iodophenyl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-Iodophenyl Trifluoromethanesulfonate, a key intermediate in organic synthesis, particularly in the formation of benzynes. The document outlines the prevalent synthetic methodology, presents quantitative data, and offers a detailed experimental protocol.

Core Synthesis Overview

The synthesis of 2-Iodophenyl Trifluoromethanesulfonate from 2-iodophenol is a well-established triflation reaction. This process involves the reaction of 2-iodophenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base. The triflic anhydride acts as a strong electrophile, converting the phenolic hydroxyl group into a highly effective triflate leaving group.[1][2] This transformation is crucial for subsequent reactions, such as cross-coupling reactions or the generation of aryne intermediates.[3][4][5]

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the synthesis of aryl triflates, adapted for the specific synthesis of 2-Iodophenyl Trifluoromethanesulfonate.

| Parameter | Value/Condition | Notes |

| Reactants | 2-Iodophenol, Trifluoromethanesulfonic Anhydride (Tf₂O) | |

| Base | Pyridine or Triethylamine | Typically used in slight excess (e.g., 1.1 equivalents).[6] |

| Solvent | Methylene Chloride (CH₂Cl₂) | Anhydrous conditions are recommended. |

| Temperature | -10°C to 0°C | The reaction is exothermic and cooling is necessary to control reactivity.[6] |

| Reaction Time | Approximately 1 hour | Monitored by techniques like TLC or HPLC. |

| Yield | >90% (typical for aryl triflates) | High yields are generally achieved with this method.[6] |

| Product Purity | ≥ 98% (GC) | Purification is typically achieved by silica gel chromatography.[7] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Iodophenyl Trifluoromethanesulfonate.

Caption: General experimental workflow for the synthesis of 2-Iodophenyl Trifluoromethanesulfonate.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of aryl triflates and is specifically tailored for the preparation of 2-Iodophenyl Trifluoromethanesulfonate.[6]

Materials:

-

2-Iodophenol

-

Trifluoromethanesulfonic Anhydride (Tf₂O)

-

Pyridine

-

Methylene Chloride (CH₂Cl₂, anhydrous)

-

0.2 N Hydrochloric Acid (HCl)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Sodium Sulfate (Na₂SO₄, anhydrous)

-

Silica Gel

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Dropping funnel or syringe pump

-

Ice/methanol cooling bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-iodophenol (1.0 eq) in anhydrous methylene chloride (approx. 1.2 mL per mmol of phenol) at room temperature.

-

Addition of Base: Add pyridine (1.1 eq) to the solution via syringe.

-

Cooling: Cool the reaction mixture to -10°C using an ice/methanol bath.

-

Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.08 eq) dropwise via syringe, ensuring the internal temperature does not exceed -2°C.

-

Reaction: Once the addition is complete, stir the reaction mixture at -10°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, add water (approx. 0.7 mL per mmol of phenol) to the mixture and allow it to warm to room temperature while stirring for 15 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 0.2 N HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield 2-Iodophenyl Trifluoromethanesulfonate as a clear, colorless to light yellow oil.[6][7]

Signaling Pathway: Triflation of 2-Iodophenol

The following diagram illustrates the chemical transformation from 2-iodophenol to 2-Iodophenyl Trifluoromethanesulfonate.

References

- 1. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 2. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. On the preparation of ortho-trifluoromethyl phenyl triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

The Generation of Benzyne from 2-Iodophenyl Triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism for generating benzyne, a highly reactive and synthetically valuable intermediate, from 2-iodophenyl triflate. This precursor has gained prominence for its efficiency in producing arynes under specific, controlled conditions, enabling complex molecular constructions. This document outlines the core mechanism, presents quantitative data from comparative studies, details experimental protocols, and provides visual diagrams to elucidate the process.

Core Mechanism: Halogen-Lithium Exchange and Elimination

The generation of benzyne from 2-iodophenyl triflate is a two-step process initiated by a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The mechanism hinges on the distinct roles of the iodo and triflate groups positioned ortho to each other on the benzene ring.

-

Halogen-Lithium Exchange: The process begins with a rapid halogen-lithium exchange. The organolithium reagent preferentially reacts with the iodine atom, which is more electropositive than carbon, to form an unstable ortho-lithiated aryl triflate intermediate and n-butyl iodide.

-

Elimination of Lithium Triflate: The newly formed aryl lithium species is highly unstable due to the proximity of the exceptionally good leaving group, the trifluoromethanesulfonate (triflate) group. This intermediate spontaneously undergoes a 1,2-elimination reaction. The lithium cation and the triflate anion are eliminated, resulting in the formation of the highly strained triple bond characteristic of benzyne.

This method is particularly effective because the halogen-lithium exchange is significantly faster than the deprotonation of any aromatic protons, providing a clean and regioselective route to the aryne intermediate.[1][2]

Figure 1. Mechanism of benzyne generation from 2-iodophenyl triflate.

Quantitative Data: Precursor Comparison

Studies comparing various precursors for 3-methoxybenzyne highlight the superiority of 2-iodo-3-methoxyphenyl triflate in nonpolar solvent systems. The data below summarizes the yield of the desired cycloadduct when the generated benzyne is trapped with furan.

| Entry | Benzyne Precursor | Conditions | Solvent | Yield (%) | Reference |

| 1 | 2-Iodo-3-methoxyphenyl triflate | n-BuLi, -78 °C | Toluene | 85 | [2] |

| 2 | 3-Fluoro-2-iodoanisole | n-BuLi, -78 °C | Toluene | 77 | [2] |

| 3 | 2-Bromo-3-methoxyphenyl tosylate | n-BuLi, -78 °C | THF | 65 | [2] |

| 4 | 3-Chloroanisole | s-BuLi/TMEDA, -78 °C | THF | 45 | [2] |

| 5 | 2-(Trimethylsilyl)-3-methoxyphenyl triflate | CsF, reflux | THF | 10 | [2] |

Table 1. Comparison of Precursor Efficiency for 3-Methoxybenzyne Generation. The yield refers to the isolated furan cycloadduct.

The results clearly indicate that the iodophenyl triflate precursor provides the highest yield with minimal side-product formation when using n-BuLi in a nonpolar solvent.[2] This is attributed to the clean and efficient halogen-lithium exchange followed by rapid elimination.

Experimental Protocols

The following is a representative experimental protocol for the generation of benzyne from an iodophenyl triflate and its subsequent in-situ trapping with a diene, such as furan.

Protocol: Generation and Trapping of Benzyne

Materials:

-

2-Iodophenyl triflate derivative (1.0 eq)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Trapping agent (e.g., Furan, 3-5 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum is charged with the 2-iodophenyl triflate precursor and the trapping agent (furan).

-

Solvent Addition: Anhydrous toluene is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: n-Butyllithium is added dropwise to the stirred solution over a period of 5-10 minutes. The reaction mixture is maintained at -78 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still at -78 °C.

-

Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired benzyne-furan cycloadduct.

This general procedure can be adapted for various substituted iodophenyl triflates and different trapping agents to synthesize a wide range of complex aromatic compounds.[2]

Figure 2. General experimental workflow for benzyne generation and trapping.

Conclusion

The use of 2-iodophenyl triflates as benzyne precursors offers a robust and high-yielding method for accessing this versatile reactive intermediate. The mechanism, proceeding through a clean halogen-lithium exchange and subsequent elimination, is particularly effective in nonpolar solvents and avoids complications seen with other precursors. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the strategic application of aryne chemistry in the construction of complex molecular architectures.

References

A Technical Guide to 2-Iodophenyl Trifluoromethanesulfonate: A Superior Precursor for Aryne Generation

Introduction: Arynes, and most notably benzyne, are highly reactive and versatile intermediates in modern organic synthesis. Their transient nature necessitates the use of stable precursors that can generate them under controlled conditions. Among the various methods developed, the use of 2-(trimethylsilyl)aryl triflates, known as Kobayashi's precursors, is prominent for generating arynes under mild, fluoride-induced conditions.[1][2] However, for specific applications, particularly those in non-polar solvents, alternative precursors are often required. 2-Iodophenyl trifluoromethanesulfonate has emerged as a superior and highly effective aryne precursor, especially for reactions conducted in non-polar media where other precursors may show limited efficacy.[3] This technical guide provides an in-depth overview of its synthesis, mechanism of action, and application in generating benzyne for subsequent trapping reactions, tailored for researchers and professionals in chemical and pharmaceutical development.[4]

Synthesis of the Precursor

The preparation of 2-iodophenyl trifluoromethanesulfonate is typically achieved through two primary strategies: direct triflation of 2-iodophenol or a more versatile regioselective sequence starting from protected phenols.

-

Direct Triflation: The most straightforward method involves the reaction of commercially available 2-iodophenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base, such as triethylamine or pyridine.[5] This method is efficient for producing the title compound directly.

-

-

Protection of a phenol with an N-isopropyl carbamate directing group.

-

ortho-Lithiation directed by the carbamate group, followed by quenching with an iodine source (e.g., I₂).

-

Mild basic hydrolysis to remove the carbamate group, yielding the 2-iodophenol.

-

Subsequent triflation as described above.

-

This DoM strategy allows for the systematic preparation of a variety of substituted 2-iodophenyl triflates.[3]

General Synthesis Workflow

Caption: Synthetic routes to 2-iodophenyl trifluoromethanesulfonate.

Table 1: Summary of Synthesis Conditions

| Starting Material | Reagents | Key Conditions | Product | Yield (%) | Reference |

| 2-Iodophenol | Trifluoromethanesulfonic anhydride, Triethylamine | CH₂Cl₂, 0 °C to rt | 2-Iodophenyl Trifluoromethanesulfonate | High | [5] |

| O-Aryl N-isopropyl carbamate | 1. s-BuLi, TMEDA2. I₂3. K₂CO₃, MeOH4. Tf₂O, Pyridine | THF, -78 °C | Substituted 2-Iodophenyl Triflate | Varies | [3] |

Mechanism of Benzyne Generation

Unlike silyl-based precursors that generate arynes via fluoride-induced elimination[1], 2-iodophenyl trifluoromethanesulfonate typically produces benzyne through a lithium-halogen exchange mechanism upon treatment with a strong organolithium base, such as n-butyllithium (n-BuLi).[3] The reaction is performed at low temperatures (e.g., -78 °C) to control the reactivity of the intermediates.

The proposed mechanism involves two key steps:

-

Lithium-Iodine Exchange: The organolithium reagent rapidly exchanges with the iodine atom on the aromatic ring to form a transient ortho-lithiated aryl triflate intermediate.

-

Elimination: This intermediate is unstable and readily eliminates lithium triflate (LiOTf) to form the highly strained benzyne triple bond.

This method is particularly advantageous in non-polar solvents like toluene or tetrahydrofuran (THF), where it provides the desired aryne with minimal side-product formation.[3]

Diagram of Benzyne Generation

Caption: Mechanism of benzyne formation from 2-iodophenyl trifluoromethanesulfonate.

Applications: Trapping the Benzyne Intermediate

Once generated, the electrophilic benzyne intermediate is immediately trapped in situ by a suitable reaction partner. The two main classes of trapping reactions are cycloadditions and nucleophilic additions.

[4+2] Cycloaddition Reactions

Benzyne is an excellent dienophile and readily undergoes Diels-Alder reactions with 1,3-dienes. A classic example is the trapping with furan, which proceeds efficiently to yield 1,4-dihydronaphthalene-1,4-endoxide.[3][6] This reaction serves as a reliable diagnostic test for the successful generation of benzyne.

Nucleophilic Addition Reactions

A wide range of nucleophiles can add to one of the carbons of the benzyne triple bond.[7] This process generates a new carbanion, which is then protonated during workup to yield a disubstituted benzene ring. This method is a powerful tool for constructing complex aromatic systems.[4]

Table 2: Representative Benzyne Trapping Reactions

| Precursor | Trapping Agent (Diene/Nucleophile) | Base / Conditions | Product Type | Yield (%) | Reference |

| 2-Iodo-3-methoxyphenyl triflate | Furan | n-BuLi, Toluene, -78 °C | Diels-Alder Adduct | 77 | [3] |

| 2-Iodophenyl triflate | Furan | n-BuLi, THF, -78 °C | Diels-Alder Adduct | High | [3] |

| Aryl Triflate | Salicyl N-Tosylimine | KF, 18-crown-6 | 9-Aminoxanthene | Good | [8] |

| Aryl Triflate | Phenols | CsF, CH₃CN | Diphenyl Ethers | 24-92 | [1] |

Experimental Protocols

The following protocols are generalized from procedures found in the literature and should be adapted and optimized for specific substrates and scales. Standard laboratory safety precautions for handling air- and moisture-sensitive reagents must be followed.

Protocol 1: Synthesis of 2-Iodophenyl Trifluoromethanesulfonate

-

Dissolve 2-iodophenol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 10-15 minutes. A white precipitate of triethylammonium triflate may form.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-iodophenyl trifluoromethanesulfonate.

Protocol 2: General Procedure for Benzyne Generation and Trapping with Furan

-

To a flame-dried, three-neck flask under an inert atmosphere, add the 2-iodophenyl trifluoromethanesulfonate precursor (1.0 eq) and the trapping agent, furan (3.0-5.0 eq).

-

Dissolve the reagents in an anhydrous non-polar solvent, such as toluene or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe to the vigorously stirred solution over 15-20 minutes.

-

Maintain the reaction at -78 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of a proton source, such as saturated aqueous NH₄Cl or methanol.

-

Allow the mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude adduct by flash column chromatography.

General Experimental Workflow Diagram

Caption: Standard workflow for an aryne trapping experiment.

Conclusion

2-Iodophenyl trifluoromethanesulfonate stands out as a highly valuable and privileged precursor for generating benzyne and its derivatives.[3] Its primary strength lies in its exceptional performance in non-polar solvents via a lithium-halogen exchange mechanism, offering a robust alternative to fluoride-based methods. The accessibility of the precursor through straightforward synthetic routes and its reliable performance in key transformations, such as Diels-Alder cycloadditions and nucleophilic additions, secure its role as an essential tool for synthetic chemists in academia and industry.

References

- 1. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: 2-Iodophenyl trifluoromethanesulfonate (CAS No. 129112-26-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodophenyl trifluoromethanesulfonate, also known as 2-iodophenyl triflate, is a versatile and highly reactive reagent in modern organic synthesis. Its primary utility lies in its role as an efficient precursor to benzyne, a highly reactive intermediate. The presence of a trifluoromethanesulfonate (triflate) group, an excellent leaving group, and an adjacent iodine atom facilitates the generation of benzyne under mild conditions. This property makes it a valuable tool for the construction of complex aromatic and polycyclic frameworks, which are often key scaffolds in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical information, properties, and applications, with a focus on its use in the generation of benzynes for cycloaddition reactions.

Chemical and Physical Properties

2-Iodophenyl trifluoromethanesulfonate is a clear liquid that can range in color from light orange to yellow-green.[1][2] Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 129112-26-1 | [3][4] |

| IUPAC Name | 2-iodophenyl trifluoromethanesulfonate | [3][5] |

| Synonyms | 2-Iodophenyl triflate, Trifluoromethanesulfonic acid 2-iodophenyl ester | [6] |

| Molecular Formula | C₇H₄F₃IO₃S | [4] |

| Molecular Weight | 352.07 g/mol | [3][4] |

| Appearance | Light orange to yellow to green clear liquid | [1][2] |

| Density | 1.94 g/cm³ | [1][2] |

| Refractive Index | n20D 1.51 | [1][2] |

| Purity | Typically >98.0% (GC) | [7][8] |

| Storage | Recommended to be stored at room temperature in a cool, dark place (<15°C) | [7][8] |

Spectroscopic Data

While detailed spectra are not publicly available, the following spectroscopic information has been reported:

| Technique | Data Availability | Reference |

| ¹H NMR | Spectrum available | [4] |

| ¹³C NMR | Spectrum available | [4] |

| IR | Spectrum available | [4] |

| Mass Spectrometry | GC-MS data available | [3] |

Mechanism of Action: Benzyne Generation

The primary application of 2-iodophenyl trifluoromethanesulfonate is as a benzyne precursor. The generation of this highly reactive intermediate is typically achieved through a lithium-halogen exchange reaction upon treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures.

The reaction proceeds via the following steps:

-

Lithium-Halogen Exchange: The organolithium reagent selectively abstracts the iodine atom from the aromatic ring, forming an aryllithium intermediate.

-

Elimination: The highly unstable aryllithium intermediate rapidly undergoes elimination of the triflate group to form the benzyne triple bond.

Experimental Protocols

General Procedure for Benzyne Generation and Trapping

The following is a generalized experimental protocol for the generation of benzyne from 2-iodophenyl trifluoromethanesulfonate and its subsequent trapping in a [4+2] cycloaddition reaction with a diene (e.g., furan).

Detailed Steps:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-iodophenyl trifluoromethanesulfonate (1.0 equivalent) and a suitable trapping agent (e.g., furan, 3-5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add a solution of n-butyllithium (typically 1.1-1.2 equivalents) in hexanes dropwise to the stirred reaction mixture.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Synthesis

2-Iodophenyl trifluoromethanesulfonate is a valuable reagent for the synthesis of a wide range of complex organic molecules. Its ability to generate benzyne under relatively mild conditions allows for its use in various transformations, including:

-

[4+2] Cycloaddition Reactions: Benzyne readily undergoes Diels-Alder type reactions with dienes to form bicyclic aromatic compounds.

-

[2+2] Cycloaddition Reactions: With alkenes and alkynes, benzyne can participate in [2+2] cycloadditions to form benzocyclobutene and benzocyclobutadiene derivatives, respectively.

-

Ene Reactions: Benzyne can also undergo ene reactions with substrates containing allylic hydrogens.

-

Nucleophilic Addition: A wide variety of nucleophiles can add to benzyne, leading to the formation of substituted aromatic compounds.

The use of 2-iodophenyl trifluoromethanesulfonate has been demonstrated in the synthesis of natural products and other complex target molecules where the construction of a polysubstituted aromatic ring is a key step.

Safety Information

2-Iodophenyl trifluoromethanesulfonate should be handled with care in a well-ventilated fume hood. It is classified as a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions involving this reagent, particularly with organolithium compounds, should be conducted under anhydrous conditions and an inert atmosphere, as organolithiums are pyrophoric.

This technical guide provides a summary of the available information on 2-iodophenyl trifluoromethanesulfonate. Researchers are encouraged to consult the primary literature for more detailed and specific applications.

References

- 1. Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate [mdpi.com]

- 8. portal.research.lu.se [portal.research.lu.se]

physical and chemical properties of 2-Iodophenyl triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodophenyl triflate (trifluoromethanesulfonate) is a versatile and highly reactive organoiodine compound that serves as a key building block in modern organic synthesis. Its utility stems from the presence of two distinct reactive sites: a carbon-iodine bond and a triflate leaving group. This dual functionality allows for selective and sequential transformations, making it a valuable precursor for the synthesis of complex aromatic compounds, including pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of the physical and chemical properties of 2-Iodophenyl triflate, along with detailed experimental protocols for its key applications.

Core Physical and Chemical Properties

2-Iodophenyl triflate is a light orange to yellow or green clear liquid at room temperature.[1][2] It is characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₃IO₃S | [1][3] |

| Molecular Weight | 352.07 g/mol | [1][3] |

| CAS Number | 129112-26-1 | [1][3] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Density | 1.94 g/mL | [1] |

| Refractive Index | n20/D 1.51 | [1] |

| Storage Conditions | Store at room temperature | [1] |

Spectroscopic Data

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Ar-H | 7.2 - 8.0 | m | - |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| C-I | 90 - 100 |

| C-O | 148 - 152 |

| Ar-C | 120 - 140 |

| CF₃ | 115 - 125 (q) |

Synthesis

A common method for the preparation of 2-Iodophenyl triflate involves the reaction of 2-iodophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as triethylamine.[1][4]

Experimental Protocol: Synthesis of 2-Iodophenyl triflate

To a solution of 2-iodophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, is added triethylamine (1.1 eq). Trifluoromethanesulfonic anhydride (1.1 eq) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification is typically achieved by flash column chromatography.

Caption: Synthesis of 2-Iodophenyl triflate.

Chemical Reactivity and Applications

2-Iodophenyl triflate is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the C-I and C-OTf bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between organoboron compounds and organohalides or triflates. The higher reactivity of the C-I bond often allows for selective coupling at this position while leaving the triflate group intact for subsequent transformations.

A mixture of 2-Iodophenyl triflate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq) is placed in a reaction vessel under an inert atmosphere. A degassed solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is heated to a specified temperature (e.g., 80-100 °C) for a set time, with the reaction progress monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Caption: Suzuki-Miyaura Coupling Pathway.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate, typically using a palladium catalyst and a copper(I) co-catalyst.[3][5] This reaction is instrumental in the synthesis of arylalkynes.

In a Schlenk flask under an inert atmosphere, 2-Iodophenyl triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined.[6] A degassed solvent (e.g., THF or DMF) is added, followed by a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq). The reaction mixture is stirred at room temperature or heated, and the progress is monitored. Upon completion, the mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated, followed by purification of the product by column chromatography.[3]

Caption: Sonogashira Coupling Pathway.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates. This reaction is widely used in the synthesis of anilines and their derivatives.

A reaction vessel is charged with 2-Iodophenyl triflate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃) under an inert atmosphere. The amine (1.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane) are added. The mixture is heated to the required temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, filtered, and concentrated. The product is then purified by column chromatography.

Caption: Buchwald-Hartwig Amination Pathway.

Conclusion

2-Iodophenyl triflate is a highly valuable and versatile reagent in organic synthesis. Its distinct reactive sites enable a wide range of transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and scientists in the field of drug development and beyond. The provided experimental protocols offer a starting point for the practical application of this important synthetic building block.

References

- 1. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 2-Iodophenyl Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodophenyl Trifluoromethanesulfonate. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document focuses on qualitative solubility information inferred from synthetic methodologies and provides a detailed protocol for its experimental determination.

Introduction to 2-Iodophenyl Trifluoromethanesulfonate

2-Iodophenyl Trifluoromethanesulfonate, also known as 2-iodophenyl triflate, is a versatile reagent in organic synthesis. It serves as a precursor for the generation of benzyne, a highly reactive intermediate, and is utilized in various cross-coupling reactions. Its chemical structure consists of an iodinated phenyl ring with a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group, contributing to the compound's high reactivity.

Solubility Data

A thorough review of scientific databases and literature reveals a lack of specific quantitative solubility data for 2-Iodophenyl Trifluoromethanesulfonate in common organic solvents. The existing literature primarily focuses on its synthesis and applications in organic reactions, with solvents being mentioned in the context of reaction media or purification processes.

Qualitative Solubility Summary

Based on its use in published synthetic procedures, a qualitative understanding of its solubility can be inferred. The following table summarizes the observed solubility of 2-Iodophenyl Trifluoromethanesulfonate in various organic solvents.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Inference from Literature |

| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble | Used as a solvent in synthesis. |

| Diethyl Ether | (C₂H₅)₂O | Ether | Sparingly Soluble/Soluble | Used for recrystallization, suggesting solubility at elevated temperatures and lower solubility at cooler temperatures.[1] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Used as a co-solvent in some synthetic preparations.[2] |

Note: This information is inferred from procedural descriptions and does not represent empirically measured solubility values. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like 2-Iodophenyl Trifluoromethanesulfonate in an organic solvent. This method is based on the principle of reaching a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

2-Iodophenyl Trifluoromethanesulfonate (solid)

-

Selected organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Iodophenyl Trifluoromethanesulfonate to a vial.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[3] After this period, cease stirring and allow the undissolved solid to settle.

-

-

Sample Preparation for Analysis:

-

Carefully take an aliquot of the clear supernatant from the saturated solution using a micropipette.

-

Dilute the aliquot with a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.

-

-

Quantification of Solute:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-Iodophenyl Trifluoromethanesulfonate.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Synthesis Workflow of 2-Iodophenyl Trifluoromethanesulfonate

The following diagram illustrates a common synthetic route for the preparation of 2-Iodophenyl Trifluoromethanesulfonate from 2-iodophenol.[2]

Caption: Synthesis of 2-Iodophenyl Trifluoromethanesulfonate.

References

An In-depth Technical Guide to 2-Iodophenyl Trifluoromethanesulfonate: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and utilization of 2-Iodophenyl Trifluoromethanesulfonate. The following sections detail its chemical and physical properties, safety hazards, recommended handling and storage procedures, and experimental protocols for its common applications in organic synthesis.

Chemical and Physical Properties

2-Iodophenyl Trifluoromethanesulfonate, also known as 2-Iodophenyl Triflate, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the generation of benzyne and in palladium-catalyzed cross-coupling reactions.[1] Its trifluoromethanesulfonate group acts as an excellent leaving group, facilitating various chemical transformations.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃IO₃S | [2] |

| Molecular Weight | 352.07 g/mol | [2] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Density | 1.94 g/mL | Chem-Impex |

| Refractive Index | n20/D 1.51 | Chem-Impex |

| CAS Number | 129112-26-1 | [2] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Iodophenyl Trifluoromethanesulfonate is classified as a substance that causes skin and serious eye irritation.[2]

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) |

Precautionary Statements: [2]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P317: If skin irritation occurs: Get medical help.

-

P337+P317: If eye irritation persists: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of 2-Iodophenyl Trifluoromethanesulfonate.

Personal Protective Equipment (PPE)

A comprehensive guide to the necessary personal protective equipment for handling this compound is provided below.

Caption: Required Personal Protective Equipment for handling 2-Iodophenyl Trifluoromethanesulfonate.

Storage Recommendations

To ensure the stability of 2-Iodophenyl Trifluoromethanesulfonate, the following storage conditions should be maintained.

Caption: Recommended storage conditions for 2-Iodophenyl Trifluoromethanesulfonate.

Experimental Protocols

2-Iodophenyl Trifluoromethanesulfonate is a key reagent in several important organic transformations. Detailed protocols for its primary applications are provided below.

General Workflow for Synthetic Applications

The following diagram outlines the general workflow for using 2-Iodophenyl Trifluoromethanesulfonate in a synthetic setting, from reaction setup to product isolation.

References

Spectroscopic and Synthetic Profile of 2-Iodophenyl Triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-iodophenyl trifluoromethanesulfonate (2-iodophenyl triflate), a versatile reagent in organic synthesis. Due to the limited availability of experimentally-derived spectroscopic data in publicly accessible databases, this guide presents a combination of known properties and predicted spectroscopic characteristics based on analogous compounds and established principles of spectroscopy.

Compound Overview

2-Iodophenyl triflate is an aromatic compound containing an iodine atom and a trifluoromethanesulfonate (triflate) group attached to a benzene ring in an ortho substitution pattern. The triflate group is an excellent leaving group, making this compound a valuable precursor for a variety of chemical transformations, including the formation of benzyne intermediates and cross-coupling reactions.

Table 1: General Properties of 2-Iodophenyl Triflate

| Property | Value |

| Chemical Formula | C₇H₄F₃IO₃S |

| Molecular Weight | 352.07 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| CAS Number | 129112-26-1 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-iodophenyl triflate. These predictions are based on the analysis of its structure and comparison with data from similar compounds, such as phenyl triflate and other ortho-substituted halophenyl triflates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for 2-Iodophenyl Triflate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet of doublets | 1H | Aromatic H (ortho to I) |

| ~ 7.4 - 7.6 | Triplet of doublets | 1H | Aromatic H (para to I) |

| ~ 7.2 - 7.4 | Triplet of doublets | 1H | Aromatic H (meta to I) |

| ~ 7.1 - 7.3 | Doublet of doublets | 1H | Aromatic H (ortho to OTf) |

Rationale for Prediction: The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The iodine atom is expected to deshield the ortho proton significantly due to its electron-withdrawing inductive effect and anisotropic effects. The triflate group is also electron-withdrawing, influencing the chemical shifts of the adjacent protons. The splitting patterns arise from the coupling between adjacent aromatic protons (ortho, meta, and para couplings). For an ortho-disubstituted benzene ring, a complex multiplet pattern is expected.[1][2][3][4]

Table 3: Predicted ¹³C NMR Spectroscopic Data for 2-Iodophenyl Triflate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | Aromatic C-OTf |

| ~ 140 - 145 | Aromatic C-I |

| ~ 130 - 135 | Aromatic CH |

| ~ 125 - 130 | Aromatic CH |

| ~ 120 - 125 | Aromatic CH |

| ~ 115 - 120 (quartet, J ≈ 320 Hz) | CF₃ |

| ~ 90 - 95 | Aromatic CH |

Rationale for Prediction: The carbon attached to the electronegative oxygen of the triflate group will be significantly deshielded and appear downfield. The carbon bearing the iodine atom will also be downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the two substituents.[1][2]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 2-Iodophenyl Triflate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1550 | Medium to Weak | Aromatic C=C stretch |

| 1420 - 1400 | Strong | S=O asymmetric stretch (sulfone) |

| 1210 - 1180 | Strong | S=O symmetric stretch (sulfone) |

| 1250 - 1200 | Strong | C-F stretch (CF₃) |

| 1150 - 1100 | Strong | C-F stretch (CF₃) |

| 1050 - 1000 | Medium | S-O stretch |

| 800 - 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

| 600 - 500 | Medium | C-I stretch |

Rationale for Prediction: The spectrum is expected to be dominated by strong absorptions from the triflate group, particularly the S=O and C-F stretching vibrations.[5][6][7][8] The aromatic C-H and C=C stretching bands will be present in their characteristic regions. The out-of-plane bending vibration for an ortho-disubstituted benzene ring typically appears as a strong band in the 800-750 cm⁻¹ region.[9] The C-I stretching vibration is expected at lower wavenumbers.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for 2-Iodophenyl Triflate (Electron Ionization - EI)

| m/z | Interpretation |

| 352 | Molecular ion [M]⁺ |

| 225 | [M - I]⁺ |

| 203 | [M - OTf]⁺ |

| 149 | [CF₃SO₂]⁺ |

| 94 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 69 | [CF₃]⁺ |

Rationale for Prediction: The molecular ion peak is expected at m/z 352. Common fragmentation pathways for aryl triflates include cleavage of the C-O, S-O, and C-I bonds.[10][11][12] The loss of the iodine atom or the triflate group would lead to prominent fragment ions. Fragments corresponding to the triflate moiety and the phenyl cation are also anticipated.[13][14][15][16]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 2-iodophenyl triflate.

Synthesis of 2-Iodophenyl Triflate

This protocol is a general procedure for the synthesis of aryl triflates from the corresponding phenols.

Materials:

-

2-Iodophenol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-iodophenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution with stirring.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

The crude 2-iodophenyl triflate can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of purified 2-iodophenyl triflate in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to TMS, integration values, and coupling constants (J) in Hertz (Hz).

3.2.2. IR Spectroscopy

-

For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, a solution spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing it in an appropriate IR cell.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 2-iodophenyl triflate.

Caption: Workflow for Synthesis and Characterization.

This guide serves as a valuable resource for researchers working with 2-iodophenyl triflate, providing essential information for its synthesis, handling, and structural characterization. The predicted spectroscopic data, along with the detailed protocols, will aid in the successful application of this important synthetic building block.

References

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

The Emergence of a Key Reagent: A Technical Guide to the Discovery and History of 2-Iodophenyl Trifluoromethanesulfonate

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and historical significance of 2-Iodophenyl Trifluoromethanesulfonate. This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Introduction

2-Iodophenyl Trifluoromethanesulfonate, often abbreviated as 2-iodophenyl triflate, has emerged from relative obscurity as a chemical intermediate to become a cornerstone reagent in modern organic synthesis. Its significance lies primarily in its role as an efficient precursor to benzyne, a highly reactive intermediate that enables the construction of complex aromatic systems. This guide provides an in-depth exploration of the discovery and historical development of 2-iodophenyl triflate, presenting key synthetic methodologies, quantitative data, and the evolution of its applications.

Early Synthesis and Physicochemical Properties

While the definitive first synthesis of 2-Iodophenyl Trifluoromethanesulfonate is not explicitly documented in a dedicated publication, an early and notable preparation was reported in 1997 by Qing et al. as an intermediate in the synthesis of ortho-trifluoromethylated aryl triflates.[1] The general and most common method for the synthesis of aryl triflates involves the reaction of a phenol with trifluoromethanesulfonic anhydride in the presence of a base.[1]

The key physicochemical properties of 2-Iodophenyl Trifluoromethanesulfonate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃IO₃S | [2][3] |

| Molecular Weight | 352.07 g/mol | [2][3] |

| Appearance | Light orange to yellow to green clear liquid | [2] |

| CAS Number | 129112-26-1 | [2][3] |

| Density | 1.94 g/cm³ | [2] |

| Refractive Index (n20D) | 1.51 | [2] |

Experimental Protocols

Synthesis of 2-Iodophenyl Trifluoromethanesulfonate (adapted from Qing et al., 1997)

This protocol describes the synthesis of 2-Iodophenyl Trifluoromethanesulfonate from 2-iodophenol.

Materials:

-

2-Iodophenol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of 2-iodophenol (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.2 eq).

-

Trifluoromethanesulfonic anhydride (1.1 eq) is then added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 2-Iodophenyl Trifluoromethanesulfonate.

Quantitative Data from a Representative Synthesis: While the specific yield for the 2-iodophenyl triflate intermediate was not reported in the 1997 publication by Qing et al., similar preparations of aryl triflates typically afford yields in the range of 80-95%.

Synthesis of 2-Iodophenyl Triflates via Directed ortho-Lithiation (Snowden et al., 2007)

This method provides a versatile route to various substituted 2-iodophenyl triflates.

Materials:

-

Substituted O-aryl N-isopropylcarbamate

-

s-Butyllithium (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Iodine (I₂)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Tetrahydrofuran (THF)

Procedure:

-

A solution of the O-aryl N-isopropylcarbamate (1.0 eq) in THF is cooled to -78 °C.

-

s-Butyllithium (1.1 eq) and TMEDA (1.1 eq) are added, and the mixture is stirred for 1 hour.

-

A solution of iodine (1.2 eq) in THF is added, and the reaction is stirred for a further 2 hours at -78 °C.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The crude iodinated phenol is extracted and then reacted with trifluoromethanesulfonic anhydride (1.1 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C to yield the desired 2-iodophenyl triflate.

The Rise of 2-Iodophenyl Triflate as a Superior Benzyne Precursor

The historical significance of 2-Iodophenyl Trifluoromethanesulfonate is intrinsically linked to the chemistry of benzynes. For decades, the generation of these highly reactive intermediates was often cumbersome and required harsh reaction conditions.

A pivotal moment in the history of 2-iodophenyl triflate came in 2007 when Snowden and coworkers identified it as a "superior aryne precursor".[4] Their work demonstrated that treatment of 2-iodophenyl triflates with a lithium base at low temperatures provides a clean and efficient route to benzynes, which can then be trapped in situ by various reagents.

Caption: Generation of benzyne from 2-iodophenyl triflate.

This development offered a significant advantage over previous methods, providing a milder and more versatile entry into benzyne chemistry. The logical workflow for utilizing 2-iodophenyl triflate as a benzyne precursor is outlined below.

References

- 1. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Iodophenyl Trifluoromethanesulfonate | C7H4F3IO3S | CID 10784152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Chemoselective Sonogashira Coupling of 2-Iodophenyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/triflate.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This document provides detailed application notes and a protocol for the chemoselective Sonogashira coupling of 2-iodophenyl trifluoromethanesulfonate. This substrate is particularly noteworthy as it possesses two potential reactive sites for cross-coupling: a carbon-iodine (C-I) bond and a carbon-triflate (C-OTf) bond.

The established reactivity trend for Sonogashira coupling partners is Aryl-I > Aryl-Br > Aryl-OTf. This differential reactivity allows for the selective alkynylation at the more reactive C-I bond, leaving the C-OTf bond intact for subsequent transformations. This chemoselectivity provides a valuable strategic advantage in multi-step syntheses, enabling the stepwise introduction of different functionalities onto the aromatic ring.

Data Presentation

The following table summarizes representative quantitative data for the chemoselective Sonogashira coupling of an aryl substrate containing both iodide and triflate functionalities with various terminal alkynes. The data is based on established literature for structurally similar substrates, demonstrating the high efficiency and selectivity of the reaction at the aryl-iodide bond.

| Entry | Terminal Alkyne (R) | Product | Yield (%) |

| 1 | Phenylacetylene | 2-(Phenylethynyl)phenyl trifluoromethanesulfonate | ~85-92 |

| 2 | 4-Methoxyphenylacetylene | 2-((4-Methoxyphenyl)ethynyl)phenyl trifluoromethanesulfonate | ~85-92 |

| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)phenyl trifluoromethanesulfonate | ~83-91 |

| 4 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)phenyl trifluoromethanesulfonate | ~83-91 |

| 5 | Cyclopropylacetylene | 2-(Cyclopropylethynyl)phenyl trifluoromethanesulfonate | ~83-91 |

Experimental Protocols

This protocol details a general method for the chemoselective Sonogashira coupling of 2-iodophenyl trifluoromethanesulfonate with a terminal alkyne, targeting the carbon-iodine bond.

Materials:

-

2-Iodophenyl trifluoromethanesulfonate (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) (0.025 mmol, 2.5 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (5-10 mL)

-

Schlenk flask or other suitable reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodophenyl trifluoromethanesulfonate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol), and copper(I) iodide (0.05 mmol).

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

-

Addition of Reagents:

-

Add anhydrous DMF (or THF) (5-10 mL) to the flask via syringe.

-

Add the amine base (Et₃N or DIPEA, 2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.2 equiv) via syringe.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

For less reactive alkynes, the mixture can be gently heated to 40-60°C.

-

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(alkynyl)phenyl trifluoromethanesulfonate.

-

Mandatory Visualization

Caption: Experimental workflow for the chemoselective Sonogashira coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodophenyl Triflate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, tolerance of various functional groups, and generally mild conditions have made it an indispensable tool for medicinal chemists and process developers.[1]